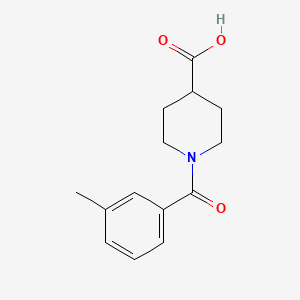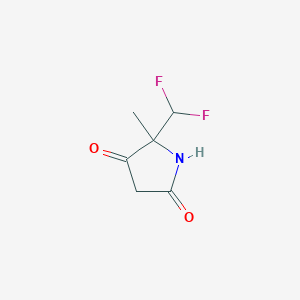
5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethylation is a process that introduces a difluoromethyl group into a molecule . This process has been used in various fields of research and has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of a compound can be influenced by the presence of a difluoromethyl group . For example, difluoromethyl phenyl sulfide is more lipophilic than the weak hydrogen bond donor thiophenol .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a difluoromethyl group . For example, difluoromethyl phenyl sulfide is more lipophilic than the weak hydrogen bond donor thiophenol .Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
The molecular structure of related compounds, such as 1-methylpyrrolidine-2,5-dione, showcases dicarbonyl tautomerism and an envelope ring conformation. This structure is stabilized through weak intermolecular hydrogen bonds, highlighting the importance of nucleophile-electrophile interactions among carbonyl groups. Such findings are crucial for understanding the chemical behavior and application potential of 5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione in various scientific fields, including material science and pharmaceutical chemistry (J. A. Tenon, M. Carles, J. Aycard, 2000).
Antimicrobial Applications
The synthesis and study of succinimide derivatives, closely related to this compound, have shown promising antimicrobial activities. Novel succinimide compounds exhibit significant in vitro antifungal activities against a broad spectrum of test fungi, suggesting potential applications in developing new antifungal agents (J. Cvetkovic et al., 2019).
Synthetic Chemistry and Drug Development
The stereoselective reduction of related intermediates to this compound, such as 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, is crucial in synthesizing natural bioactive compounds. This research outlines methods that could be applied to the synthesis and development of novel drugs, demonstrating the compound's importance in medicinal chemistry (N. Jumali et al., 2017).
Organic Synthesis and Material Science
The conversion of pyrrolidine-2,5-dione to maleimide through tosylation, as studied in related compounds, offers insights into the properties and synthesis methods of pyrrolidine-2,4-diones and maleimides. This knowledge is useful for organic synthesis, material science, and drug development, showcasing the versatility and application breadth of this compound in creating new materials and pharmaceuticals (Maocai Yan et al., 2018).
Antischistosomal Activities
Solid dispersions of imidazolidinedione derivatives, closely related to this compound, have shown potential antischistosomal activities. This highlights the compound's potential in developing treatments against schistosomiasis, a significant concern in tropical regions (F. L. Guedes et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into new methods and applications . This includes the development of new reagents, the exploration of different substrates, and the investigation of the effects of difluoromethylation on the properties of compounds .
Propiedades
IUPAC Name |
5-(difluoromethyl)-5-methylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO2/c1-6(5(7)8)3(10)2-4(11)9-6/h5H,2H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJUIFYLQBCVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(=O)N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

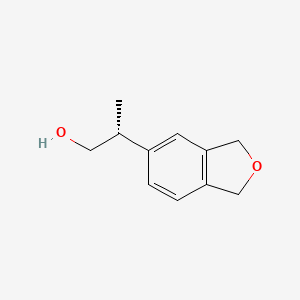
![N-(4-acetylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2605690.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2605691.png)

![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605693.png)
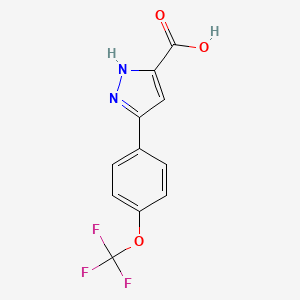
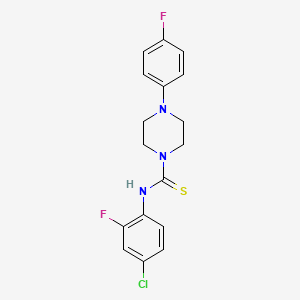
![(3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2605698.png)


![1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane](/img/structure/B2605702.png)
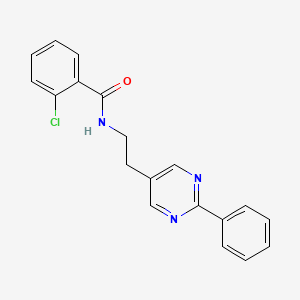
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide](/img/structure/B2605705.png)
